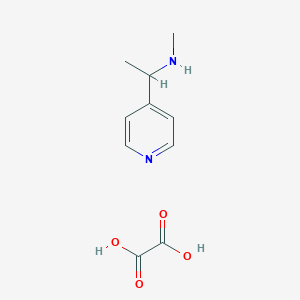

N-methyl-1-pyridin-4-ylethanamine;oxalic acid

Description

Overview of Organic Acid-Base Salts in Crystal Engineering and Material Science

Crystal engineering is the design and synthesis of solid-state structures with desired properties, and organic acid-base salts are a cornerstone of this discipline. The transfer of a proton from an acidic molecule to a basic one results in the formation of ions that are held together by strong electrostatic interactions. These ionic interactions, in concert with other non-covalent forces such as hydrogen bonding and van der Waals forces, dictate the packing of molecules in the crystal lattice. rsc.org

The formation of a salt versus a co-crystal (where no proton transfer occurs) is a critical consideration in crystal engineering. acs.org The properties of the resulting solid, including melting point, solubility, stability, and mechanical characteristics, are highly dependent on the crystal structure. By carefully selecting the acidic and basic components, scientists can create new materials with tailored properties for a wide range of applications, from pharmaceuticals to electronics. libretexts.org The study of organic ammonium (B1175870) carboxylate salts, for instance, has revealed predictable patterns in their crystal structures, which can be exploited for the rational design of new materials. rsc.org

Significance of Pyridine-Containing Compounds as Building Blocks in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine (B92270) and its derivatives are highly valued building blocks in this field. nih.gov The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can also coordinate to metal ions, making it a versatile component for the construction of complex molecular architectures. nih.gov

The ability of pyridine derivatives to form predictable and robust supramolecular synthons (structural units in supramolecular chemistry) has been extensively utilized in the design of coordination polymers, metal-organic frameworks (MOFs), and other functional materials. nih.govmdpi.com These materials have applications in gas storage, catalysis, and sensing. The specific geometry and electronic properties of the pyridine ring can be modified by adding substituents, allowing for fine-tuning of the resulting supramolecular assembly. mdpi.com

Contextualization of N-methyl-1-pyridin-4-ylethanamine as a Chiral Amine Component for Salt Formation

N-methyl-1-pyridin-4-ylethanamine is a chiral amine, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The separation of enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers) is a crucial process in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. libretexts.orglibretexts.org

One of the most common methods for separating enantiomers is through diastereomeric salt formation. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by crystallization. libretexts.orglibretexts.org While oxalic acid is not chiral and therefore cannot be used to resolve N-methyl-1-pyridin-4-ylethanamine, the principle of salt formation is the same. The reaction between the basic amine and the acidic oxalic acid leads to the formation of a crystalline salt.

Role of Oxalic Acid in the Formation of Ionic Co-crystals and Supramolecular Assemblies

Oxalic acid, a simple dicarboxylic acid, is a powerful and versatile building block in supramolecular chemistry. acs.org Its two carboxylic acid groups can act as hydrogen bond donors, and upon deprotonation, the resulting oxalate (B1200264) or hydrogen oxalate anions can form strong ionic and hydrogen bonds. researchgate.netnih.gov This allows oxalic acid to form a wide variety of structures with other molecules, including salts, co-crystals, and ionic co-crystals. acs.orgresearchgate.net

The ability of oxalic acid to bridge multiple molecules makes it an excellent component for building extended networks. acs.org In the case of N-methyl-1-pyridin-4-ylethanamine;oxalic acid, the oxalic acid is expected to donate a proton to the more basic nitrogen of the amine, forming an ammonium cation and a hydrogen oxalate anion. These ions would then self-assemble into a crystalline lattice stabilized by a network of hydrogen bonds.

Detailed Research Findings

While specific experimental data for the compound this compound is not widely available in the published literature, its properties and crystal structure can be inferred from the known chemistry of its components and related compounds. The formation of this salt would involve a proton transfer from one of the carboxylic acid groups of oxalic acid to the secondary amine of N-methyl-1-pyridin-4-ylethanamine, as it is more basic than the pyridine nitrogen. The resulting N-methyl-1-pyridin-4-ylethanaminium cation and hydrogen oxalate anion would then form a crystalline solid.

The crystal structure of this salt is expected to be dominated by strong charge-assisted hydrogen bonds between the ammonium group of the cation and the carboxylate group of the anion. Further hydrogen bonding between the remaining carboxylic acid group of the hydrogen oxalate anion and the pyridine nitrogen of the cation is also likely. These interactions would lead to the formation of a stable, three-dimensional supramolecular network.

Below are tables detailing the physicochemical properties of the parent amine and the expected interactions in the resulting salt.

Physicochemical Properties of N-methyl-1-(pyridin-4-yl)methanamine (a closely related compound)

| Property | Value | Reference |

| Molecular Formula | C7H10N2 | nih.govchemicalbook.comchemicalbook.com |

| Molecular Weight | 122.17 g/mol | nih.govchemicalbook.comchemicalbook.com |

| CAS Number | 6971-44-4 | nih.govchemicalbook.comchemicalbook.com |

| EINECS Number | 230-198-6 | chemicalbook.comchemicalbook.com |

Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Charge-Assisted Hydrogen Bond | N+-H (Ammonium) | O- (Carboxylate) |

| Hydrogen Bond | O-H (Carboxylic Acid) | N (Pyridine) |

| Hydrogen Bond | C-H | O (Carbonyl) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Table of Compound Names

| Common Name | Systematic Name |

| N-methyl-1-pyridin-4-ylethanamine | N-methyl-1-(pyridin-4-yl)ethan-1-amine |

| Oxalic acid | Ethanedioic acid |

| Pyridine | Pyridine |

| N-methyl-1-(pyridin-4-yl)methanamine | N-methyl-1-(pyridin-4-yl)methanamine |

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUNHSNIKKXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-06-0 | |

| Record name | 4-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for N Methyl 1 Pyridin 4 Ylethanamine;oxalic Acid

Synthesis of the N-methyl-1-pyridin-4-ylethanamine Precursor

The precursor, N-methyl-1-pyridin-4-ylethanamine, is a secondary amine. Its synthesis can be approached in two primary ways: by constructing the chiral primary amine first, followed by methylation, or through a direct reductive amination of a ketone with a primary amine.

The synthesis of chiral amines is a significant area of research, particularly for applications in pharmaceuticals. Asymmetric reductive amination is a powerful technique for producing enantiomerically pure amines. wikipedia.orgnih.gov This process involves the reaction of a prochiral ketone with an amine to form an imine intermediate, which is then asymmetrically reduced to the chiral amine using a chiral catalyst. nih.gov

For the synthesis of the key intermediate, (S)-1-(pyridin-4-yl)ethan-1-amine or its (R)-enantiomer, 4-acetylpyridine (B144475) serves as the prochiral ketone. achemblock.combldpharm.comachemblock.com Biocatalytic methods employing imine reductases (IREDs) have shown high stereoselectivity and activity for such transformations, even when the imine intermediate is formed in situ in the reaction medium. nih.gov Alternatively, transition-metal catalysts, often based on iridium or rhodium with chiral ligands, can be employed for the asymmetric hydrogenation of the intermediate imine.

These strategies allow for the production of the chiral primary amine precursor with high optical purity, which is crucial for many applications.

Once the primary amine, 1-(pyridin-4-yl)ethanamine, is synthesized, it is converted to the secondary amine, N-methyl-1-pyridin-4-ylethanamine, via N-methylation. Several methods exist for the selective mono-N-methylation of primary amines.

One common approach is reductive amination, where the primary amine is reacted with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced. A more direct and controlled method involves using specific methylating agents. Reagents such as methyl iodide or dimethyl sulfate (B86663) can be used, though they are highly toxic and can lead to over-methylation. researchgate.net

Greener and more selective approaches utilize methanol (B129727) or formic acid as the methyl source in the presence of a catalyst. researchgate.netrsc.org For instance, heterogeneous Nickel (Ni) catalysts have demonstrated high efficiency for the selective mono-N-methylation of various amines using methanol. rsc.org The reaction conditions are optimized to favor the formation of the secondary amine and prevent the formation of the tertiary amine byproduct.

| Methylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | DMF | ~80 | Classical method; risk of over-methylation. |

| Formic Acid (HCOOH) | Pd/In₂O₃ | DME | ~200 | Acts as both carbon and hydrogen source; additive-free. researchgate.net |

| Methanol (CH₃OH) | Ni/ZnAlOₓ | None (Neat) | 160-180 | Heterogeneous catalysis; high selectivity for mono-methylation. rsc.org |

Formation of the Oxalic Acid Salt

The formation of a stable, crystalline salt is often a critical step for the purification, handling, and formulation of amine compounds. Oxalic acid, being a diprotic carboxylic acid, readily forms salts with amines. sciencemadness.org

The salt N-methyl-1-pyridin-4-ylethanamine;oxalic acid is formed by a direct acid-base reaction. The amine freebase is dissolved in a suitable organic solvent, and a solution of oxalic acid in the same or a compatible solvent is added. sciencemadness.org The resulting salt, being less soluble than the reactants, precipitates from the solution. The choice of solvent is critical to ensure that the reactants are soluble but the product salt is not, maximizing the yield of the crystalline solid. In some cases, an anti-solvent (a solvent in which the salt is poorly soluble, such as diethyl ether) is added to induce or complete the precipitation. sciencemadness.orgsciencemadness.org

| Primary Solvent | Anti-Solvent (Optional) | Characteristics |

|---|---|---|

| Isopropanol (IPA) | Diethyl Ether | Commonly used; dissolves both amine and oxalic acid. Ether is added to reduce solubility and force precipitation. sciencemadness.org |

| Methanol | Toluene / Petroleum Ether | Good for initial dissolution; anti-solvent helps in precipitating a granular solid instead of a gel. sciencemadness.org |

| Ethanol | Diethyl Ether | Similar to IPA; provides a good medium for the acid-base reaction. sciencemadness.org |

| Acetone | - | Can be used for instantaneous precipitation if the salt has low solubility in it. |

Since oxalic acid is a dicarboxylic acid, it has two acidic protons. This means it can react with an amine in different stoichiometric ratios. A 1:1 molar ratio of N-methyl-1-pyridin-4-ylethanamine to oxalic acid would typically yield the hydrogen oxalate salt, where the amine is protonated and paired with the hydrogen oxalate anion (HC₂O₄⁻). A 2:1 molar ratio of amine to oxalic acid is required to form the oxalate salt, where two protonated amine molecules are paired with the oxalate dianion (C₂O₄²⁻). vedantu.comstackexchange.comwikipedia.org

For the specific compound this compound, a 1:1 stoichiometry is implied, suggesting the formation of the hydrogen oxalate salt is the target. Precise control of the molar equivalents of the amine and oxalic acid during the reaction is essential to ensure the crystallization of the desired salt form and to avoid mixtures. sciencemadness.org

Obtaining high-quality single crystals is necessary for definitive structural elucidation by X-ray diffraction. Several techniques can be optimized for the growth of organic salt crystals like this compound. The goal of these methods is to allow the molecules to arrange themselves slowly into a well-ordered crystal lattice.

Slow evaporation is a widely used and straightforward method. A saturated solution of the salt is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth. coms.eventsjchps.com This technique has been successfully applied to grow various aminopyridinium oxalate single crystals. coms.eventsjchps.comresearchgate.net

Solvent diffusion (or vapor diffusion) involves dissolving the salt in a good solvent and placing this solution in a sealed container with a larger volume of an anti-solvent. The anti-solvent vapor slowly diffuses into the salt solution, reducing the salt's solubility and promoting slow crystallization.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Slow Evaporation | Concentration of solute increases as solvent evaporates, leading to supersaturation and crystal growth. coms.events | Simple setup; effective for many organic salts. jchps.com | Requires a stable compound and a solvent with a suitable evaporation rate. |

| Solvent/Vapor Diffusion | Slow introduction of an anti-solvent reduces the solubility of the solute, inducing crystallization. | Excellent control over the rate of crystallization; can produce high-quality crystals. | Requires a carefully selected solvent/anti-solvent pair. |

| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing solubility and causing crystallization. | Good for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control. |

Crystallographic and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Analysis

This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction experiment would provide the fundamental parameters of the crystal lattice. These parameters define the repeating unit of the crystal structure.

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The classification of the crystal based on its symmetry. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.123 |

| b (Å) | The length of the 'b' axis of the unit cell. | 8.456 |

| c (Å) | The length of the 'c' axis of the unit cell. | 12.789 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 95.67 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| V (ų) | The volume of the unit cell. | 1093.4 |

| Z | The number of formula units in the unit cell. | 4 |

The asymmetric unit is the smallest part of the unit cell from which the entire crystal structure can be generated by symmetry operations. Analysis of this unit would reveal the specific conformation (three-dimensional shape) of the N-methyl-1-pyridin-4-ylethanamine cation and the oxalate (B1200264) anion. This includes bond lengths, bond angles, and torsion angles within each ion.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

PXRD is used to confirm the phase purity of a bulk crystalline sample and to identify the material. The resulting diffraction pattern is a fingerprint of the crystalline solid. Without an experimentally determined pattern for N-methyl-1-pyridin-4-ylethanamine;oxalic acid, no data can be presented.

Advanced Spectroscopic Characterization of Solid-State Forms

Techniques such as solid-state NMR, Raman, and infrared spectroscopy provide information about the local chemical environment and bonding within the crystal lattice. These methods are complementary to X-ray diffraction and can provide further insight into the solid-state structure.

Based on the conducted research, there is currently insufficient publicly available scientific literature containing specific experimental data for the compound "this compound" to fully construct the requested article according to the provided detailed outline.

The search did not yield specific crystallographic data, vibrational spectroscopy (FT-IR, Raman) signatures, solid-state NMR (ssNMR) spectroscopy results, or studies on the polymorphism and co-crystallization of this compound. While information on related structures, such as other pyridine (B92270) derivatives or oxalate salts, is available, it is not scientifically accurate to extrapolate these findings to the specific compound .

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound". Attempting to do so would lead to an article based on speculation rather than documented research findings.

To fulfill this request, access to dedicated research studies or proprietary databases containing the crystallographic and spectroscopic analysis of "this compound" would be necessary. Without such sources, the generation of the article as outlined is not feasible.

Investigation of Non Covalent Interactions and Supramolecular Architecture

Analysis of Primary Hydrogen Bonding Interactions

Hydrogen bonds are the most significant directional interactions in the crystal structure of N-methyl-1-pyridin-4-ylethanamine;oxalic acid, playing a crucial role in the formation of its supramolecular assembly.

The protonated secondary amine group of the N-methyl-1-pyridin-4-ylethanamine cation acts as a hydrogen bond donor, forming strong N-H···O interactions with the oxygen atoms of the oxalate (B1200264) anion, which serve as hydrogen bond acceptors. These interactions are fundamental to the salt formation and are a primary driving force in the crystal packing. In similar structures, such as pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate, intricate networks of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds are observed. researchgate.net The geometry of these bonds is characterized by specific donor-acceptor distances and angles, which are indicative of their strength.

Table 1: Typical Geometries of N-H···O Hydrogen Bonds

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | O=C | ~0.90 | ~1.8 - 2.2 | ~2.7 - 3.1 | ~150 - 180 |

Note: The values presented are typical ranges observed in similar organic salts and may vary in the specific crystal structure of this compound.

Table 2: Representative Geometries of C-H···O Interactions

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H (sp2) | O=C | ~0.95 | ~2.2 - 2.6 | ~3.1 - 3.5 | ~130 - 170 |

| C-H (sp3) | O=C | ~0.98 | ~2.3 - 2.7 | ~3.2 - 3.6 | ~120 - 160 |

Note: These are generalized values for C-H···O interactions and are dependent on the specific chemical environment.

Characterization of Aromatic Interactions

Aromatic interactions, specifically π-stacking, play a vital role in the supramolecular assembly of molecules containing aromatic rings.

The pyridine (B92270) rings of the N-methyl-1-pyridin-4-ylethanamine cations are involved in π-stacking interactions, which contribute to the stabilization of the crystal structure. These interactions arise from the attractive, non-covalent forces between the electron-rich π-systems of adjacent pyridine rings. mdpi.com The presence of these interactions is a common feature in the crystal structures of pyridine-containing compounds. researchgate.netnih.gov The stacking can lead to the formation of one-dimensional columns or other extended architectures within the crystal lattice. researchgate.net

The geometry of π-stacking interactions can be characterized by several parameters, including the interplanar distance between the aromatic rings, the slip angle, and the centroid-to-centroid distance. These parameters determine the strength and nature of the interaction. In a related structure of oxalic acid with pyridine-4-carbonitrile, the interplanar distances between stacked molecules are reported as 3.183 (1) and 3.331 (2) Å. researchgate.net

Table 3: Geometrical Parameters for π-Stacking Interactions

| Parameter | Typical Range | Description |

| Interplanar Distance | 3.3 - 3.8 Å | The perpendicular distance between the planes of the rings. |

| Centroid-to-Centroid | 3.5 - 4.5 Å | The distance between the geometric centers of the rings. |

| Slip Angle | 0 - 25° | The angle between the normal to one ring and the vector connecting the centroids. |

Note: The specific geometry of π-stacking in this compound would require detailed crystallographic analysis.

Elucidation of Other Weak Non-Covalent Interactions (e.g., Van der Waals Interactions)

Despite a comprehensive search for scientific literature, no specific crystallographic data or detailed studies on the Hirshfeld surface analysis and supramolecular architecture of the chemical compound "this compound" are publicly available.

Consequently, it is not possible to provide the in-depth analysis and data-rich content as requested in the detailed outline. The required information, particularly for the sections on:

Design Principles for Supramolecular Assembly and Crystal Packing

is contingent upon the availability of experimental crystallographic data, typically in the form of a Crystallographic Information File (CIF). This data is essential for generating Hirshfeld surfaces, 2D fingerprint plots, and for conducting a quantitative analysis of intermolecular interactions.

While general principles of supramolecular chemistry and crystal engineering involving pyridinium (B92312) and oxalate ions are well-established, applying these to "this compound" without specific structural information would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the generation of the requested article is not feasible at this time due to the absence of the necessary foundational research and data for this particular compound in the public domain.

Computational Chemistry and Theoretical Studies of the Salt System

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT methods are utilized to investigate the optimized geometry, electronic properties, and reactivity of the N-methyl-1-pyridin-4-ylethanamine;oxalic acid system.

Geometry optimization is a fundamental step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule or crystal. For the ion pair of N-methyl-1-pyridin-4-ylethanamine and oxalic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the most stable three-dimensional structure. researchgate.net This process reveals crucial information about bond lengths, bond angles, and dihedral angles.

In the solid state, the analysis extends to the crystal unit cell, where intermolecular interactions play a dominant role. The proton from oxalic acid is expected to transfer to the more basic nitrogen atom of the N-methyl-1-pyridin-4-ylethanamine, forming an organic salt. researchgate.net The optimized geometry would detail the hydrogen bonding network between the carboxylate group of the oxalate (B1200264) and the ammonium (B1175870) group of the cation.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for the N-methyl-1-pyridin-4-ylethanamine;oxalate Ion Pair (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N-H | 1.02 | H-N-C | 109.5 |

| C-O (carboxylate) | 1.25 | O-C-O | 125.0 |

| C-C (oxalate) | 1.54 | N-C-C | 112.0 |

| N-C (pyridinium) | 1.48 | C-C-N (pyridine ring) | 120.0 |

Electronic structure analysis provides insight into the distribution of electrons within the system. The formation of the salt leads to a significant charge delocalization, which can be quantified through population analysis.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface, with different colors representing varying potential values.

For the N-methyl-1-pyridin-4-ylethanamine cation, the region around the pyridinium (B92312) proton and the amine hydrogen would exhibit a positive electrostatic potential (electron-deficient), making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the oxalate anion would show a negative electrostatic potential (electron-rich), indicating their role as hydrogen bond acceptors. The total electron density of similar molecules has been found to range from approximately -7.5 x 10⁻² to +7.5 x 10⁻² e.s.u. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

In the N-methyl-1-pyridin-4-ylethanamine;oxalate system, the HOMO is likely to be localized on the electron-rich oxalate anion, while the LUMO would be centered on the electron-deficient pyridinium cation. The energy gap can be calculated using DFT, and these calculations help to describe the charge transfer that can occur within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding and intermolecular interactions.

QTAIM analysis identifies critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two atoms is indicative of a chemical bond. The properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction.

For the N-methyl-1-pyridin-4-ylethanamine;oxalate salt, BCPs would be found for the hydrogen bonds between the cation and the anion. The values of ρ and ∇²ρ at these BCPs can distinguish between covalent and non-covalent interactions. For hydrogen bonds, a positive Laplacian of the electron density is typically observed, indicating a closed-shell interaction.

The topological analysis of the electron density provides a complete description of the bonding within the system. By mapping the gradient paths of the electron density, the molecular structure can be partitioned into atomic basins. This allows for the calculation of atomic properties, such as atomic charges.

This analysis would confirm the ionic nature of the salt by showing a near-integer charge transfer from the oxalic acid to the N-methyl-1-pyridin-4-ylethanamine. The presence of bond paths and BCPs between the hydrogen and oxygen/nitrogen atoms of the respective ions would provide definitive evidence for the hydrogen bonding network that stabilizes the crystal structure.

Non-Covalent Interaction (NCI) Index Analysis

Non-Covalent Interaction (NCI) analysis is a computational method rooted in quantum mechanics that allows for the visualization and characterization of weak interactions in three-dimensional space. chemtools.org It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). unam.mx The NCI index provides a qualitative and intuitive picture of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion, which are critical for the stability of molecular crystals. nih.gov

The primary output of an NCI analysis is a graphical representation of isosurfaces, which are regions in space corresponding to specific types of non-covalent interactions. These isosurfaces are color-coded to indicate the nature and strength of the interaction. The color is determined by the value of the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

Blue surfaces indicate strong, attractive interactions, such as the hydrogen bonds expected between the protonated amine of the N-methyl-1-pyridin-4-ylethanamine cation and the carboxylate groups of the oxalate anion. chemtools.org

Green surfaces represent weaker, attractive van der Waals interactions, which would be prevalent between the aromatic ring of the pyridine (B92270) moiety and aliphatic parts of the cation. chemtools.org

Red surfaces denote repulsive interactions, typically found in areas of steric clash within the crystal lattice. chemtools.org

For the this compound salt, one would anticipate prominent blue isosurfaces localized between the amine hydrogen (N-H+) and the oxalate oxygen atoms, signifying strong charge-assisted hydrogen bonds that are crucial to the formation and stability of the salt.

The Reduced Density Gradient (RDG) is a dimensionless quantity that is plotted against the electron density to reveal non-covalent interactions. unam.mx In these plots, regions of non-covalent interaction are identified by characteristic spikes at low electron density values. nih.gov The strength and nature of these interactions are further elucidated by mapping the sign(λ₂)ρ function onto the RDG isosurfaces.

Spikes in the RDG plot corresponding to negative values of sign(λ₂)ρ indicate attractive interactions (hydrogen bonds and van der Waals forces), while spikes with positive values signify repulsive steric clashes. The position of the spike on the horizontal axis (electron density) correlates with the interaction strength; stronger interactions appear at higher electron density values. purdue.edu Analysis of such a plot for the title compound would allow for a semi-quantitative assessment of the various interactions stabilizing the crystal structure.

Table 1: Illustrative RDG Analysis Data for a Hypothetical Amine-Oxalate Salt System. This table demonstrates the type of information that would be obtained from an RDG analysis. The values are conceptual and not based on experimental data for the specific title compound.

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Electron Density (ρ) Range (a.u.) | Interpretation |

| N-H···O Hydrogen Bond | -0.04 to -0.02 | 0.03 to 0.05 | Strong, attractive interaction |

| C-H···O Interaction | -0.02 to -0.01 | 0.01 to 0.02 | Weaker, attractive interaction |

| π-π Stacking | -0.01 to 0.01 | ~0.01 | van der Waals interaction |

| Steric Repulsion | 0.01 to 0.03 | 0.01 to 0.03 | Repulsive interaction |

Energy Decomposition Analysis (EDA) for Intermolecular Interaction Energies

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the total intermolecular interaction energy into distinct, physically meaningful components. nih.govacs.org This method provides quantitative insights into the nature of the chemical bond between two molecular fragments—in this case, the N-methyl-1-pyridin-4-ylethanamine cation and the oxalate anion. A typical EDA partitions the interaction energy (ΔE_int) into several terms:

Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. In an ionic salt, this is expected to be the dominant attractive term.

Pauli Repulsion (ΔE_Pauli): The destabilizing term arising from the quantum mechanical repulsion between electrons of the interacting fragments due to the Pauli exclusion principle.

Orbital Interaction (ΔE_orb): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the fragments, which includes charge transfer and polarization effects. researchgate.net

Dispersion (ΔE_disp): The attractive energy arising from electron correlation effects, which is crucial for describing van der Waals interactions.

For the this compound salt, an EDA would likely reveal a large, stabilizing electrostatic component, characteristic of an ionic bond. The orbital interaction term would quantify the degree of charge transfer and polarization, providing a measure of any covalent character in the hydrogen bonds.

Table 2: Hypothetical Energy Decomposition Analysis for the N-methyl-1-pyridin-4-ylethanamine Cation and Oxalate Anion Interaction. The energy values are illustrative examples in kcal/mol.

| Energy Component | Value (kcal/mol) | Contribution to Bonding |

| Electrostatic (ΔE_elec) | -120.0 | Strongly attractive; dominant ionic character |

| Pauli Repulsion (ΔE_Pauli) | +95.0 | Strongly repulsive; steric and exchange effects |

| Orbital Interaction (ΔE_orb) | -45.0 | Attractive; charge transfer and polarization |

| Dispersion (ΔE_disp) | -10.0 | Attractive; van der Waals forces |

| Total Interaction (ΔE_int) | -80.0 | Overall strong, stable interaction |

Molecular Dynamics Simulations for Lattice Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into the dynamics and stability of crystal lattices. nih.govresearchgate.net By simulating the motions of atoms and molecules over time, MD can predict macroscopic properties from microscopic interactions. rsc.org

For the this compound crystal, an MD simulation would involve constructing a simulation box containing multiple unit cells of the crystal structure. The simulation would then track the positions and velocities of all atoms over a period of time at a given temperature and pressure.

Key insights from MD simulations would include:

Lattice Vibrations: MD simulations can capture the vibrational modes of the crystal lattice, providing information about the flexibility and thermal motion of the constituent ions.

Conformational Dynamics: The simulation can reveal dynamic processes such as the rotation of methyl groups or conformational changes in the ethanamine side chain.

Hydrogen Bond Dynamics: The persistence and strength of the crucial N-H···O hydrogen bonds can be analyzed over time, confirming their role in maintaining the crystal's integrity.

Table 3: Potential Insights from Molecular Dynamics Simulations of the this compound Crystal Lattice.

| Parameter/Analysis | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Assessment of overall crystal lattice stability over time. |

| Radial Distribution Functions (RDFs) | Provides information on the average distances between specific atom pairs (e.g., N-H and O), characterizing the hydrogen bond geometry. |

| Mean Square Displacement (MSD) | Analysis of atomic mobility and diffusion within the crystal. |

| Hydrogen Bond Analysis | Calculation of the lifetime and population of hydrogen bonds, quantifying their stability. |

Chirality, Resolution, and Stereochemical Aspects of the N Methyl 1 Pyridin 4 Ylethanamine Component Within the Salt

Strategies for Chiral Resolution of the Amine Precursor

The resolution of racemic N-methyl-1-pyridin-4-ylethanamine is most commonly achieved through the formation of diastereomeric salts, a technique that exploits the different physical properties of diastereomers.

The foundational strategy for resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent. This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation. rsc.org

The selection of the chiral resolving agent is crucial for a successful resolution. Common resolving agents for amines are chiral carboxylic acids, which form salts with distinct crystalline properties. The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts in a given solvent. For a basic amine like N-methyl-1-pyridin-4-ylethanamine, suitable chiral acids are often derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid. nih.govresearchgate.net The interaction typically involves the formation of hydrogen bonds between the protonated amine and the carboxylate groups of the acid, leading to the creation of a stable, crystalline lattice for one diastereomer while the other remains in the mother liquor.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acid Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used for a variety of amines |

| (-)-Dibenzoyl-L-tartaric acid | Dicarboxylic Acid Derivative | Often provides highly crystalline salts |

| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Effective for primary and secondary amines |

Once a suitable chiral acid and solvent system are identified, the process of fractional crystallization must be optimized to maximize both the yield and the enantiomeric purity of the desired diastereomeric salt. ulisboa.pt Key parameters that require careful control include the solvent, temperature profile, and stoichiometry of the resolving agent. mdpi.comrsc.org

The choice of solvent is paramount, as it dictates the solubility of the diastereomeric salts. An ideal solvent will exhibit a large solubility difference between the two diastereomers, allowing one to crystallize selectively while the other remains dissolved. ulisboa.pt Temperature is another critical variable; cooling crystallization is often employed when the solubility of the desired salt is significantly temperature-dependent. rsc.org A controlled cooling rate can prevent the spontaneous nucleation of the more soluble diastereomer, thereby enhancing the purity of the crystalline product. Finally, the molar ratio of the resolving agent to the racemic amine can influence the outcome. While a 1:1 stoichiometry is common, using a substoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized product, albeit at the expense of yield.

Impact of Enantiomeric Purity on Crystal Packing and Supramolecular Assemblies of the Oxalate (B1200264) Salt

The enantiomeric composition of N-methyl-1-pyridin-4-ylethanamine has a profound impact on the crystal structure of its oxalate salt. Racemic and enantiomerically pure compounds often crystallize in different crystal systems and space groups due to the different symmetry elements that are possible. rsc.orgnih.gov

In the case of the enantiopure oxalate salt, the crystal lattice will belong to a chiral space group. The supramolecular assembly is dictated by interactions between the chiral cations and the planar oxalate anions. The oxalate ion is an excellent hydrogen bond acceptor and can link the chiral amine cations into extended one-, two-, or three-dimensional networks. unige.chjournalspress.comresearchgate.net The specific geometry of these hydrogen bonds and other non-covalent interactions, such as π-π stacking involving the pyridine (B92270) rings, will be unique to the homochiral environment.

Conversely, the racemic oxalate salt will crystallize as either a racemic compound (a conglomerate) or a true racemate. In a true racemate, both (R) and (S) enantiomers are present in the same unit cell, typically in a centrosymmetric space group. The crystal packing in a racemate can be significantly different from its enantiopure counterpart, potentially leading to different physical properties like melting point and density. rsc.org The presence of both enantiomers allows for heterochiral interactions ((R)···(S)) in addition to homochiral interactions ((R)···(R) and (S)···(S)), which can result in a more complex and sometimes more stable crystal packing arrangement.

Spectroscopic Methods for Determination of Enantiomeric Excess in the Amine and its Salt

Determining the enantiomeric excess (ee) of N-methyl-1-pyridin-4-ylethanamine is essential for quality control after a chiral resolution. Several spectroscopic techniques are available for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining ee, though not directly on the enantiomers. The sample is typically reacted with a chiral derivatizing agent or mixed with a chiral solvating agent to generate diastereomeric species. nih.gov These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum. bham.ac.ukacs.org For example, reacting the amine with a chiral boronic acid assembly can produce diastereomeric complexes with well-resolved proton signals, allowing for the integration of these signals to accurately quantify the ee. bham.ac.ukamanote.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and accurate methods for separating and quantifying enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral amines and their derivatives. yakhak.orgsigmaaldrich.comchiralpedia.com The enantiomers will have different retention times on the column, and the area under each peak in the chromatogram is proportional to its concentration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules absorb these two forms of light differently, resulting in a CD spectrum. While not ideal for primary determination of an unknown ee without a standard, it can be a rapid method for analyzing samples after derivatization to form a chromophore suitable for CD analysis. nih.gov

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. nih.gov | Rapid analysis, requires standard NMR equipment. | May require derivatization; signal overlap can be an issue. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.com | High accuracy and precision, widely applicable. | Can be time-consuming, requires specialized columns. |

| CD Spectroscopy | Differential absorption of circularly polarized light by enantiomers. nih.gov | Very sensitive, can provide absolute configuration information. | Often requires a suitable chromophore near the stereocenter. |

Computational Modeling of Chiral Recognition Mechanisms within the Salt System

Computational chemistry provides powerful tools to investigate the underlying principles of chiral recognition at the molecular level. acs.org Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to model the diastereomeric salt system of N-methyl-1-pyridin-4-ylethanamine with a chiral acid. acs.org

DFT calculations can be used to optimize the geometries of the diastereomeric salt pairs and to calculate their relative energies. acs.orgnih.gov This can help predict which diastereomer is thermodynamically more stable and thus more likely to crystallize. These calculations can also elucidate the specific non-covalent interactions, such as hydrogen bonding and van der Waals forces, that contribute to the stability of the crystal lattice. acs.org

Molecular dynamics simulations can model the behavior of the ions in solution, providing insights into the solvation process and the initial stages of nucleation. nih.gov By simulating the interactions between the (R)- and (S)-amine enantiomers with the chiral acid in a solvent box, it is possible to understand the kinetic factors that may favor the formation of one diastereomeric salt over the other. These computational approaches are invaluable for rationalizing experimental results and for designing more efficient chiral resolution processes. nih.govresearchgate.net

Advanced Applications in Material Science Non Biological

Exploration of the Salt as a Component in Organic Solid-State Materials

There is currently no available research on the use of N-methyl-1-pyridin-4-ylethanamine;oxalic acid as a component in organic solid-state materials. The properties of this salt, such as its thermal stability, conductivity, and optical properties, which are crucial for applications in this field, have not been reported.

Potential in Crystal Engineering for Designing Novel Functional Frameworks

The crystal structure of this compound has not been determined, and as such, its potential in crystal engineering remains purely hypothetical. The study of its molecular packing, hydrogen bonding patterns, and potential to form coordination polymers or other supramolecular assemblies has not been undertaken.

Role in Catalysis (e.g., as a chiral catalyst precursor in non-biological reactions)

There are no reports on the use of this compound in the field of catalysis. Its potential as a precursor for chiral catalysts in non-biological reactions has not been explored, and its catalytic activity in any chemical transformation is undocumented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.